
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione is a quinone derivative with a unique structure that includes a hydroxy group and a dimethylhexyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione typically involves the oxidation of corresponding hydroquinone derivatives. Common oxidizing agents used in this process include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions often require acidic or basic environments to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in aprotic solvents.
Substitution: Alkyl halides, acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: Corresponding hydroquinone.
Substitution: Various substituted quinone derivatives depending on the substituent introduced.
Scientific Research Applications
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological redox reactions and as a model compound for understanding quinone behavior in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. It can act as an electron acceptor in oxidation-reduction processes, interacting with various molecular targets and pathways. The hydroxy group and the quinone moiety play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
p-Benzoquinone: Lacks the hydroxy and dimethylhexyl groups, making it less complex.
2,5-Dimethyl-p-benzoquinone: Similar structure but lacks the hydroxy group.
3-Hydroxy-p-benzoquinone: Similar structure but lacks the dimethylhexyl group.
Uniqueness
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both the hydroxy group and the dimethylhexyl side chain
Properties
CAS No. |
17194-57-9 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H22O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h8-10,18H,5-7H2,1-4H3 |
InChI Key |
LVIYJPUFTCELQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
Synonyms |
2-(1,5-Dimethylhexyl)-3-hydroxy-5-methyl-2,5-cyclohexadiene-1,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


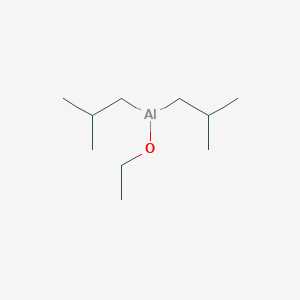
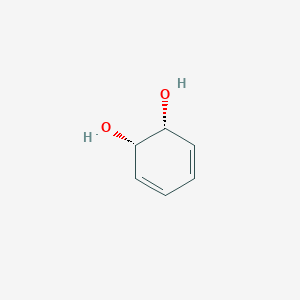
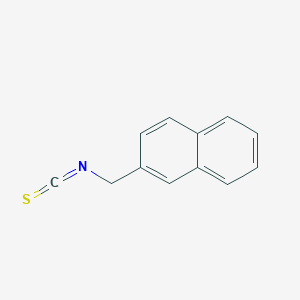
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
![4-Chloro-4'-hydroxy-3'-[(4-methyl-1-piperazinyl)methyl]benzanilide](/img/structure/B100130.png)

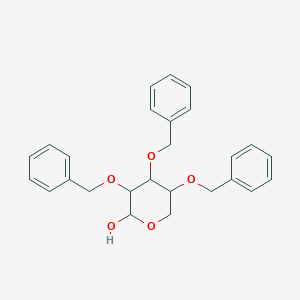
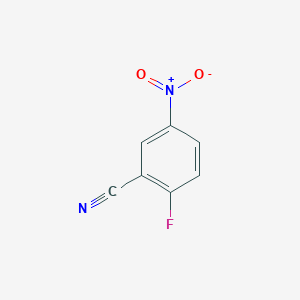
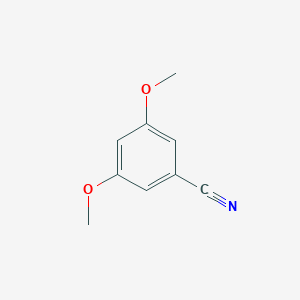

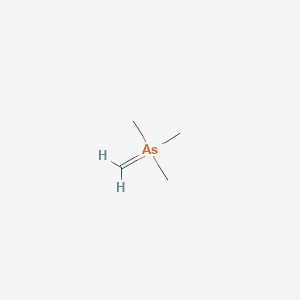
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)


